molecular formula C33H32N6O6S2 B2670039 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 393586-46-4

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2670039
CAS No.: 393586-46-4
M. Wt: 672.78
InChI Key: RPCBHEYXHAIEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide (hereafter referred to as the Target Compound) is a structurally complex molecule featuring multiple heterocyclic systems, including a 4,5-dihydropyrazole, a 1,2,4-triazole, and a furan ring. The presence of a sulfanyl linker and carboxamide group further enhances its versatility in molecular interactions.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N6O6S2/c1-4-44-22-14-12-21(13-15-22)38-29(19-34-32(41)27-10-6-16-45-27)35-36-33(38)47-20-30(40)39-25(18-24(37-39)28-11-7-17-46-28)23-8-5-9-26(42-2)31(23)43-3/h5-17,25H,4,18-20H2,1-3H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCBHEYXHAIEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following key chemical characteristics:

  • Molecular Formula : C36H36N6O5S2
  • Molecular Weight : 696.85 g/mol
  • LogP : 6.3684
  • Polar Surface Area : 100.603 Ų

These properties suggest a high lipophilicity and potential for cellular membrane penetration.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, several derivatives have been synthesized and tested for their ability to inhibit inflammation in various models. A study highlighted the synthesis of 22 pyrazole derivatives that demonstrated up to 84.2% inhibition of inflammation compared to standard drugs like diclofenac (86.72% inhibition) when assessed using the carrageenan-induced paw edema method .

Anticancer Potential

In vitro studies have shown that certain pyrazole derivatives possess anticancer properties. One study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, demonstrating the potential of these compounds in cancer therapy . The specific compound may interact with multiple molecular targets involved in cancer cell proliferation and survival.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. For example, compounds have been screened against various bacterial strains and demonstrated promising results against E. coli and Bacillus subtilis, indicating their potential as antimicrobial agents .

The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as enzymes and receptors. The diverse functional groups within the molecule enable it to form hydrogen bonds and engage in hydrophobic interactions that modulate protein activity.

Case Studies

  • Anti-inflammatory Screening : A series of novel pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced paw edema model. The most effective compounds showed inhibition rates comparable to established anti-inflammatory drugs.
  • Anticancer Evaluation : In a multicellular spheroid model, certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Summary Table of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryCompounds showed up to 84.2% inhibition in edema models compared to diclofenac (86.72%)
AnticancerIdentified novel compounds with significant cytotoxic effects on cancer cells
AntimicrobialEffective against E. coli and Bacillus subtilis

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C33H28F2N6O4S2C_{33}H_{28}F_{2}N_{6}O_{4}S^{2} with a molecular weight of approximately 674.75 g/mol. The compound features multiple functional groups including triazole and pyrazole moieties which are known for their biological activity.

Research indicates that compounds similar to N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide exhibit a range of biological activities:

  • Antioxidant Properties : Molecular docking studies have shown that this compound possesses excellent antioxidant capabilities. The presence of electron-rich heterocycles enhances its ability to scavenge free radicals .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various assays. Its structural components facilitate interactions with inflammatory mediators .
  • Antimicrobial Activity : Similar derivatives have been explored for their potential as antimicrobial agents against various pathogens. The triazole and pyrazole rings are particularly noted for their efficacy in this area .

Pharmacological Applications

The pharmacological potential of this compound can be summarized as follows:

Potential Uses:

ApplicationDescription
Cancer Therapy Investigated for its ability to inhibit tumor growth through modulation of signaling pathways .
Neurological Disorders Potential neuroprotective effects have been suggested in models of neurodegeneration.
Cardiovascular Health May offer benefits in managing cardiovascular diseases due to its anti-inflammatory properties .

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds related to N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide:

  • Study on Antioxidant Activity : A recent study utilized density functional theory (DFT) calculations to predict the antioxidant capacity of similar compounds. Results indicated that modifications on the pyrazole ring significantly enhanced antioxidant properties.
  • Research on Anticancer Properties : Another study highlighted the compound's ability to induce apoptosis in cancer cells through specific receptor interactions. This suggests a pathway for therapeutic development against certain cancers .

Comparison with Similar Compounds

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()

  • Core Structure : Isoxazole ring fused with a 5-methylthiophene.
  • Key Differences: The Target Compound employs a 1,2,4-triazole and 4,5-dihydropyrazole, whereas this analogue uses an isoxazole. The diethylaminophenyl substituent in the analogue contrasts with the Target’s 4-ethoxyphenyl group. Ethoxy groups may enhance lipophilicity compared to diethylamino moieties, influencing solubility and membrane permeability .
  • Synthesis: The analogue’s synthesis involves Oxone®-mediated cyclization (for isoxazole formation) and automated flash chromatography.

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()

  • Core Structure : 4,5-Dihydropyrazole with a 1,2,3-triazole substituent.
  • Key Differences: Fluorophenyl and methylphenyl groups in this compound versus the Target’s dimethoxyphenyl and ethoxyphenyl substituents. The carbothioamide group in the analogue differs from the Target’s furan-2-carboxamide. Thioamides exhibit distinct hydrogen-bonding capabilities compared to carboxamides .
  • Crystallography : The analogue’s structure was resolved using single-crystal X-ray diffraction (R factor = 0.056), a method applicable to the Target Compound via programs like SHELXL .

Thiazole- and Imidazolidinone-Containing Compounds ()

  • Core Structure: Thiazole and imidazolidinone rings.
  • Key Differences: Thiazoles are sulfur-containing heterocycles like thiophenes but include a nitrogen atom, increasing polarity. Imidazolidinones are saturated five-membered rings, contrasting with the Target’s planar triazole and furan systems. Saturation could reduce metabolic instability .

Hypothetical Data Table for Comparative Analysis

Property/Feature Target Compound Analogue Analogue
Molecular Weight ~750 g/mol (estimated) ~400 g/mol ~450 g/mol
Key Heterocycles Triazole, Pyrazole, Furan Isoxazole, Thiophene Pyrazole, Triazole
Substituent Effects Ethoxy (electron-donating) Diethylamino (polar) Fluoro (electron-withdrawing)
Synthetic Complexity High (multiple rings/linkers) Moderate (fewer steps) Moderate (crystallized)

Q & A

Basic: What are the key synthesis strategies for optimizing yield and purity of the compound?

The synthesis involves multi-step reactions, including:

  • Pyrazole and triazole ring formation via cyclocondensation of hydrazine derivatives with diketones or aldehydes under reflux conditions (e.g., ethanol or DMF as solvents).
  • Thioether linkage between the pyrazole and triazole moieties using mercapto intermediates, often catalyzed by triethylamine or DBU .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
    Optimization :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocycle formation.
  • Catalysts : Lewis acids like ZnCl₂ improve regioselectivity in pyrazole synthesis .

Basic: How is the compound’s structural identity confirmed?

A combination of analytical techniques is critical:

Technique Purpose Key Observations
¹H/¹³C NMR Confirm functional groups and connectivityPeaks for methoxy (δ 3.8–4.0 ppm), thiophene (δ 6.8–7.2 ppm), and furan (δ 7.4–7.6 ppm) protons .
HRMS Verify molecular formulaExact mass matching m/z 590.7 (C₂₉H₃₀N₆O₆S) .
IR Spectroscopy Identify key bondsStretching vibrations for C=O (1680–1700 cm⁻¹) and S–C (650–700 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across assays?

Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay conditions : Differences in pH, ionic strength, or reducing agents can alter compound stability. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Metabolic interference : Check for off-target interactions using proteome-wide affinity profiling or in silico docking against non-target proteins .
  • Structural analogs : Compare activity with derivatives lacking the 2,3-dimethoxyphenyl group to isolate pharmacophore contributions .

Advanced: What computational strategies predict the compound’s binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonding with triazole N-atoms and π-π stacking with thiophene .
  • MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with bioactivity using Hammett constants .

Advanced: How to modify the compound to enhance solubility without losing activity?

  • Strategies :
    • Introduce polar groups (e.g., hydroxyl or amine) at the furan methyl position via Mannich reactions .
    • Replace the 4-ethoxyphenyl group with a morpholine ring to improve aqueous solubility .
  • Validation :
    • Measure logP (HPLC) and thermodynamic solubility (shake-flask method) .
    • Test cytotoxicity in parallel (e.g., HepG2 cells) to ensure retained potency .

Methodological: Best practices for assessing purity during synthesis?

  • In-process monitoring : Use TLC (silica gel, UV detection) to track reaction progress. Rf values should align with intermediate standards .
  • HPLC purity checks :
    • Column: C18 reverse-phase (5 µm, 4.6 × 250 mm).
    • Mobile phase: Gradient of acetonitrile/0.1% TFA in water .
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (heating rate: 10°C/min, N₂ atmosphere) .

Data Analysis: How to address variability in reaction yields?

  • Key factors :
    • Temperature control : ±2°C deviations in exothermic steps (e.g., thioether formation) reduce yields by 15–20% .
    • Catalyst aging : Freshly prepared ZnCl₂ improves consistency vs. stored catalysts .
  • DoE approach : Apply factorial design (e.g., varying solvent ratio, catalyst loading) to identify robust conditions .

Structural Insights: Which substituents critically influence bioactivity?

  • Essential groups :
    • 2,3-Dimethoxyphenyl : Enhances π-stacking with hydrophobic enzyme pockets (confirmed by SAR studies) .
    • Thiophene-2-yl : Increases metabolic stability vs. phenyl analogs (microsomal assay data) .
  • Modifiable sites :
    • Furan carboxamide : Replace with isosteres (e.g., thiophene) to tune solubility .

Stability: How to evaluate the compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9, 37°C) for 24 hrs; monitor degradation via HPLC .
  • Oxidative stress : Treat with H₂O₂ (0.1–1 mM) and analyze by LC-MS for sulfoxide/sulfone byproducts .
  • Light sensitivity : Store in amber vials; assess photodegradation under UV/visible light .

Advanced Characterization: When is X-ray crystallography warranted?

  • Use cases :
    • Confirm absolute stereochemistry of the 4,5-dihydropyrazole ring .
    • Resolve ambiguities in NMR assignments (e.g., overlapping methoxy signals) .
  • Protocol :
    • Grow crystals via vapor diffusion (ethanol/water).
    • Refine structures using SHELXL (R factor < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.